molecular formula C14H13N3O B2567256 2-{[(2H-indazol-6-yl)amino]methyl}phenol CAS No. 1157521-96-4

2-{[(2H-indazol-6-yl)amino]methyl}phenol

Cat. No.: B2567256
CAS No.: 1157521-96-4
M. Wt: 239.278
InChI Key: GTCHVSFRVNLLMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(2H-indazol-6-yl)amino]methyl}phenol is a compound that features an indazole ring fused with a phenol group. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The indazole moiety is known for its presence in many biologically active compounds, making this compound a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2H-indazol-6-yl)amino]methyl}phenol typically involves the formation of the indazole ring followed by the introduction of the phenol group. One common method involves the cyclization of o-nitrobenzylamine derivatives under reductive conditions to form the indazole core. Subsequent functionalization with phenol can be achieved through various coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalytic processes and continuous flow techniques to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[(2H-indazol-6-yl)amino]methyl}phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indazole derivatives, quinones, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-{[(2H-indazol-6-yl)amino]methyl}phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{[(2H-indazol-6-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The indazole ring can bind to enzymes and receptors, modulating their activity. This compound may inhibit certain pathways involved in disease progression, such as those related to cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(2H-indazol-6-yl)amino]methyl}phenol is unique due to its specific combination of an indazole ring and a phenol group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a compound of significant interest for further research .

Properties

IUPAC Name

2-[(1H-indazol-6-ylamino)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c18-14-4-2-1-3-11(14)8-15-12-6-5-10-9-16-17-13(10)7-12/h1-7,9,15,18H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCHVSFRVNLLMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC3=C(C=C2)C=NN3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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